molecular formula C17H31NO2 B3859590 1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime

1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime

Cat. No.: B3859590
M. Wt: 281.4 g/mol
InChI Key: UQZPTNMTFZKAOM-LDADJPATSA-N
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Description

1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime, commonly known as TTA oxime, is a chemical compound that has been widely used in scientific research for its unique properties. TTA oxime is a chelating agent that binds to metal ions, making it useful in various fields of science, including chemistry, biology, and medicine.

Mechanism of Action

TTA oxime binds to metal ions, such as copper, iron, and zinc, forming stable metal complexes. The binding of TTA oxime to metal ions can affect the biochemical and physiological properties of the metal ions, such as their redox potential, reactivity, and solubility. The binding of TTA oxime to metal ions can also affect the function of metal-dependent enzymes and proteins, such as cytochrome c oxidase, which is involved in cellular respiration.
Biochemical and Physiological Effects:
The binding of TTA oxime to metal ions can have various biochemical and physiological effects, depending on the metal ion and the biological system. In cells, the binding of TTA oxime to metal ions can affect metal ion homeostasis, metal toxicity, and metal-dependent enzyme activity. In animal models, the administration of TTA oxime can affect various physiological processes, such as oxidative stress, inflammation, and neurodegeneration.

Advantages and Limitations for Lab Experiments

TTA oxime has several advantages for lab experiments, including its ability to chelate metal ions, its stability, and its low toxicity. TTA oxime can be used in various experimental systems, including cells, animals, and in vitro assays. However, TTA oxime also has some limitations, including its specificity for certain metal ions, its potential for off-target effects, and its potential for interfering with metal-dependent processes.

Future Directions

TTA oxime has several potential future directions for scientific research, including its use as a therapeutic agent for various diseases, its use as a tool to study metal ion homeostasis and toxicity in cells, and its use as a ligand for metal complexation reactions. Further research is needed to explore the full potential of TTA oxime in various fields of science, including chemistry, biology, and medicine.

Scientific Research Applications

TTA oxime has been widely used in scientific research for its ability to chelate metal ions, such as copper, iron, and zinc. TTA oxime has been used in various fields of science, including chemistry, biology, and medicine. In chemistry, TTA oxime has been used as a ligand in metal complexation reactions, which can be used to synthesize novel metal complexes with unique properties. In biology, TTA oxime has been used as a tool to study metal ion homeostasis and metal toxicity in cells. In medicine, TTA oxime has been used as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Properties

IUPAC Name

1-[(2E)-2-hydroxyiminopropyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-12(18-20)11-14-16(4)9-6-8-15(2,3)13(16)7-10-17(14,5)19/h13-14,19-20H,6-11H2,1-5H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZPTNMTFZKAOM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1C2(CCCC(C2CCC1(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1C2(CCCC(C2CCC1(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime
Reactant of Route 2
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime
Reactant of Route 3
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime
Reactant of Route 4
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime
Reactant of Route 5
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime
Reactant of Route 6
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.